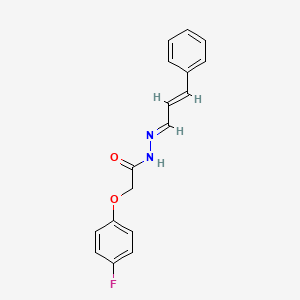
2-(4-chloro-3-methylphenoxy)-N-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds structurally similar to 2-(4-Chloro-3-methylphenoxy)-N-(4-fluorophenyl)acetamide often involves multi-step chemical reactions, starting with primary compounds such as 3-fluoro-4-cyanophenol and employing catalysts like potassium carbonate in DMF solvent. Optimized conditions such as reaction temperature and time, as well as mole ratio of reactants, are crucial for achieving high yields (Yang Man-li, 2008).
Molecular Structure Analysis
The molecular structure of compounds akin to 2-(4-Chloro-3-methylphenoxy)-N-(4-fluorophenyl)acetamide has been elucidated using techniques such as IR, MS, and 1H NMR spectroscopy. These studies reveal the non-planar nature of such molecules, with distinct torsion angles indicating the spatial arrangement of different groups around the acetamide moiety (Rohan A. Davis & P. Healy, 2010).
Chemical Reactions and Properties
The chemical behavior of 2-(4-Chloro-3-methylphenoxy)-N-(4-fluorophenyl)acetamide derivatives includes their ability to participate in various reactions, such as the reductive carbonylation of nitrobenzene to form related compounds in a selective manner. The process is facilitated by Pd(II)-complexes under optimized conditions, demonstrating the compound's reactivity and potential for synthesis in pharmaceutical applications (A. Vavasori, Marco Capponi, & L. Ronchin, 2023).
Physical Properties Analysis
The physical properties of compounds like 2-(4-Chloro-3-methylphenoxy)-N-(4-fluorophenyl)acetamide, such as solubility, melting point, and crystalline structure, are determined through experiments involving X-ray diffraction analysis and spectroscopic methods. These properties are essential for understanding the compound's behavior in different environments and for its application in materials science (B. Rao, T. Seshadri, & M. L. Rao, 1987).
Applications De Recherche Scientifique
Photoreactions and Solvent Effects
- Photoreactions of Related Compounds : Flutamide, a compound related to 2-(4-chloro-3-methylphenoxy)-N-(4-fluorophenyl)acetamide, undergoes distinct photoreactions in different solvents, which can inform the stability and behavior of similar compounds under UV light exposure (Watanabe et al., 2015).
Synthesis and Characterization
- Synthesis of Analogues : The synthesis and characterization of novel acetamide compounds, including those related to 2-(4-chloro-3-methylphenoxy)-N-(4-fluorophenyl)acetamide, contribute to the understanding of their chemical properties and potential applications (Yang Man-li, 2008).
Metabolism in Liver Microsomes
- Comparative Metabolism Studies : Studying the metabolism of chloroacetamide herbicides and their metabolites in liver microsomes offers insights into how related acetamide compounds, like 2-(4-chloro-3-methylphenoxy)-N-(4-fluorophenyl)acetamide, might be processed in biological systems (Coleman et al., 2000).
Applications in Antimalarial Drug Synthesis
- Antimalarial Drug Intermediates : N-(2-Hydroxyphenyl)acetamide, a compound similar in structure to 2-(4-chloro-3-methylphenoxy)-N-(4-fluorophenyl)acetamide, serves as an intermediate in the synthesis of antimalarial drugs, highlighting potential pharmaceutical applications (Magadum & Yadav, 2018).
Antimicrobial and Anticancer Activities
- Antimicrobial and Anticancer Properties : The synthesis and evaluation of 2-(4-chloro-3-methylphenoxy)acetamide derivatives reveal their potential as antimicrobial and anticancer agents, suggesting the utility of similar compounds in therapeutic applications (Fuloria et al., 2009).
Propriétés
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO2/c1-10-8-13(6-7-14(10)16)20-9-15(19)18-12-4-2-11(17)3-5-12/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOMXGHZPRIMLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(ethylsulfonyl)-N-[2-methyl-1-(2-methylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5542002.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-dimethoxy-1,3,5-triazin-2-amine](/img/structure/B5542007.png)


![(1S*,5R*)-6-benzyl-3-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5542017.png)
![rel-(1R,3S)-3-(2-aminoethoxy)-7-(2-naphthoyl)-7-azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B5542027.png)
![ethyl 4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5542032.png)


![2-methyl-4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5542045.png)
![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(6-quinoxalinylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5542050.png)

![ethyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate](/img/structure/B5542063.png)